Benzyl(3-phenylpropyl)silane
Description
Benzyl(3-phenylpropyl)silane is an organosilicon compound featuring a silicon atom bonded to a benzyl group and a 3-phenylpropyl group. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
195141-19-6 |
|---|---|
Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
benzyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C16H20Si/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14,17H2 |
InChI Key |
MNCNDHROMQQLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC[SiH2]CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(3-phenylpropyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of alkenes with silanes. For instance, the reaction between benzyl chloride and 3-phenylpropylsilane in the presence of a catalyst such as platinum or palladium can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzyl(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
Benzyl(3-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl(3-phenylpropyl)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
(a) Trichloro(3-phenylpropyl)silane
- Molecular Formula : C₉H₁₁Cl₃Si
- Molecular Weight : 253.62 g/mol
- Boiling Point : 126°C
- Key Differences : The trichloro substituent on silicon enhances electrophilicity, making it more reactive toward nucleophiles compared to benzyl(3-phenylpropyl)silane. This compound is primarily used in surface modification and polymer chemistry due to its hydrolytic instability.
(b) Triphenyl(3-phenylpropyl)silane
- Molecular Formula : C₂₁H₂₂Si (inferred from )
- Synthesis : Catalyzed by alkylpotassium under optimized conditions (e.g., 5 mol% catalyst, 80°C, 12 hours) .
- Key Differences : The bulky triphenyl group increases steric hindrance, reducing reactivity in radical chain reactions compared to less-substituted silanes like this compound.
(c) Dichloro(methyl)(3-phenylpropyl)silane
- Molecular Formula : C₁₀H₁₄Cl₂Si
- Molecular Weight : 233.21 g/mol
- Applications: Intermediate in silicone resin synthesis.
Reactivity in Radical Reactions
Benzyl silanes, including this compound, participate in radical chain reactions via single-electron transfer (SET) mechanisms. For example, they generate silyl cations and benzyl radicals when reacting with N-acyliminium ions . In contrast:
- Arylthiomethylsilanes : Exhibit higher radical stability due to sulfur’s electron-donating effects, enabling efficient additions to electron-deficient substrates .
- Aryloxymethylsilanes : Less reactive than benzyl silanes due to oxygen’s electronegativity, requiring harsher conditions for radical generation .
Data Tables
Table 1: Comparative Properties of Selected Silanes
Research Findings
- For less reactive silanes (e.g., aryloxymethylsilanes), catalytic additives like benzyl stannane are required to propagate chain reactions .
- Steric Effects : Bulky substituents (e.g., triphenyl groups) hinder silyl cation formation, reducing efficiency in electrophilic substitutions compared to this compound .
- Thermal Stability : Trichloro(3-phenylpropyl)silane decomposes at 126°C, limiting high-temperature applications, whereas benzyl-substituted silanes exhibit greater thermal resilience .
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